N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide
Overview
Description
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Intermediate: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form the enone intermediate, (E)-3-oxo-3-phenylprop-1-enyl.
Coupling with Thiophene Derivative: The enone intermediate is then coupled with a thiophene derivative under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the coupled product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-furylacetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-pyridylacetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-20(17-7-2-1-3-8-17)12-11-16-6-4-9-18(14-16)22-21(24)15-19-10-5-13-25-19/h1-14H,15H2,(H,22,24)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYBHVZLIKJQK-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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